4-(Benzyloxy)-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
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Overview
Description
4-(Benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes benzyloxy, chlorobenzyl, and ethoxybenzylidene groups attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxybenzaldehyde: This step involves the reaction of benzyl alcohol with benzaldehyde in the presence of an acid catalyst to form benzyloxybenzaldehyde.
Introduction of Chlorobenzyl Group: The benzyloxybenzaldehyde is then reacted with 4-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.
Formation of Ethoxybenzylidene Group: The intermediate product is further reacted with ethoxybenzaldehyde under basic conditions to form the ethoxybenzylidene group.
Hydrazide Formation: Finally, the compound is treated with hydrazine hydrate to form the benzohydrazide core, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzaldehyde
- 4-((4-Chlorobenzyl)oxy)benzaldehyde thiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)benzoic acid
Uniqueness
4-(Benzyloxy)-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved chemical stability, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
340223-94-1 |
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Molecular Formula |
C30H27ClN2O4 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C30H27ClN2O4/c1-2-35-29-18-24(10-17-28(29)37-21-23-8-13-26(31)14-9-23)19-32-33-30(34)25-11-15-27(16-12-25)36-20-22-6-4-3-5-7-22/h3-19H,2,20-21H2,1H3,(H,33,34)/b32-19+ |
InChI Key |
HPDLFUZPBGFJGR-BIZUNTBRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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